N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
This compound belongs to a class of chemicals known for their varied applications in medicinal and organic chemistry. It shares structural similarities with other benzotriazole and benzofuran derivatives, which are often studied for their potential biological activities.
Synthesis Analysis
A study by Sharma et al. (2011) described the synthesis of a related series of N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl] compounds, emphasizing the use of 1,2,3-benzotriazole as a starting material and highlighting the process involving conventional methods and spectroscopic analyses like IR, 1H NMR, 13C NMR, and FAB mass spectroscopy for structure confirmation (Sharma, Samadhiya, Srivastava, & Srivastava, 2011).
Molecular Structure Analysis
The molecular structure of closely related compounds has been studied through X-ray and DFT studies, as indicated by Richter et al. (2023). Such analyses are crucial for understanding the spatial arrangement and electronic properties of the molecule (Richter et al., 2023).
Chemical Reactions and Properties
Compounds in this class often exhibit varied chemical behaviors. For example, Katritzky et al. (1997) demonstrated the addition of (benzotriazol-1-yl)diethoxymethane to enol ethers and enamides, showcasing the chemical reactivity of benzotriazole derivatives (Katritzky, Belyakov, Rachwal, & Moutou, 1997).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and stability, of similar compounds are often determined through experimental processes involving spectroscopic and chromatographic techniques.
Chemical Properties Analysis
The chemical properties, including reactivity, functional group transformations, and interaction with biological targets, are explored in various studies. For example, Idrees et al. (2019) synthesized derivatives with antibacterial activity, demonstrating the bioactivity potential of such compounds (Idrees, Kola, & Siddiqui, 2019).
Scientific Research Applications
Benzotriazole Derivatives
Benzotriazole derivatives are known for their utility in organic synthesis and pharmaceutical applications. Their unique structural features enable the construction of complex molecules and facilitate various chemical reactions. For example, benzotriazole-stabilized carbanions are utilized in Michael addition reactions, showcasing the versatility of benzotriazole derivatives in synthetic chemistry. The selectivity and efficiency of these reactions are significantly influenced by the electronic and steric effects of the benzotriazole moiety, highlighting its role in enhancing regioselectivity and yield in synthetic pathways (Katritzky & Qi, 1998).
Benzofuran Derivatives
Benzofuran and its derivatives are recognized for their antimicrobial properties and potential in drug discovery. These compounds are found in both natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. Benzofuran derivatives have been identified as promising candidates in the search for new antimicrobial agents, with specific structures being effective against various microbial targets. The pharmacological relevance of benzofuran scaffolds is well-documented, indicating their potential in developing novel therapeutic agents (Hiremathad et al., 2015).
Safety and Hazards
properties
IUPAC Name |
N-[3-(benzotriazol-1-yl)propyl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-15-9-8-14(26-2)12-18(15)27-19(13)20(25)21-10-5-11-24-17-7-4-3-6-16(17)22-23-24/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBSQHYPWXVJFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)NCCCN3C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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